Inositol hexanitrate
Description
Structure
2D Structure
Properties
CAS No. |
7332-16-3 |
|---|---|
Molecular Formula |
C6H6N6O18 |
Molecular Weight |
450.14 g/mol |
IUPAC Name |
(2,3,4,5,6-pentanitrooxycyclohexyl) nitrate |
InChI |
InChI=1S/C6H6N6O18/c13-7(14)25-1-2(26-8(15)16)4(28-10(19)20)6(30-12(23)24)5(29-11(21)22)3(1)27-9(17)18/h1-6H |
InChI Key |
VAASRZPDHFMMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol hexanitrate is synthesized by nitration of inositol. The nitration process involves treating inositol with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: Inositol hexanitrate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to inositol by using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It reacts with ammonia and primary amines to yield tetrahydroxy-1,4-benzoquinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Substitution: Ammonia, primary amines, secondary amines, and tertiary amines.
Major Products:
Reduction: Inositol.
Substitution: Tetrahydroxy-1,4-benzoquinone derivatives, salts of rhodizonic acid, and salts of croconic acid.
Scientific Research Applications
Inositol hexanitrate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of inositol hexanitrate involves its ability to release nitric oxide, a potent vasodilator. This leads to the relaxation of smooth muscle cells in blood vessels, resulting in reduced blood pressure. The compound also interacts with various molecular targets and pathways, including the nitric oxide-cyclic guanosine monophosphate pathway .
Comparison with Similar Compounds
Inositol hexanitrate belongs to the broader class of nitric esters and nitroaliphatic compounds. Below is a detailed comparison with structurally or functionally related compounds, supported by research findings.
Structural and Physical Properties
The table below summarizes key physical and chemical properties of IHN and analogous compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₆H₆N₆O₁₈ | 452.16 | Not reported | Not reported | Cyclohexane ring; six nitrooxy groups |
| Mannitol hexanitrate | C₆H₈N₆O₁₈ | 452.16 | 1.604 | 112 | Linear hexitol; six nitrooxy groups |
| PETN | C₅H₈N₄O₁₂ | 316.15 | 1.77 | 141.3 | Branched tetra-nitrate ester |
| Nitroglycerin (NG) | C₃H₅N₃O₉ | 227.09 | 1.6 | 13 | Triglycerol trinitrate |
| Sorbitol hexanitrate | C₆H₈N₆O₁₈ | 452.16 | Not reported | Not reported | Linear hexitol; stereoisomer of MHN |
Key Observations :
- Cyclic vs.
- Density and Stability : PETN’s higher density (1.77 g/cm³) correlates with its widespread use in explosives, whereas NG’s low melting point (13°C) contributes to its historical instability .
Reactivity and Biodegradation
A study on Enterobacter cloacae PB2 pentaerythritol tetranitrate reductase demonstrated that IHN’s reduction rate constant ($k{\text{cat}}/K{\text{m}}$) is similar to PETN and glycerol trinitrate , but three orders of magnitude higher than cyclic nitramines like RDX and HMX . This suggests IHN shares biodegradation pathways with other aliphatic nitric esters, making it a candidate for microbial remediation.
Stability and Toxicity
- Thermal Stability : MHN’s higher melting point (112°C) suggests greater thermal stability than NG, which is prone to decomposition at room temperature .
Biological Activity
Inositol hexanitrate (IHN) is a derivative of inositol, a naturally occurring polyol, which has garnered attention for its biological activities, particularly in the management of hypertension and cardiovascular health. This article explores the biological activity of IHN, supported by research findings, case studies, and data tables.
This compound is composed of a hexanitro derivative of inositol, which allows it to act as a nitric oxide donor. The release of nitric oxide (NO) leads to vasodilation, a critical mechanism in reducing blood pressure and improving blood flow. This vasodilatory effect is mediated through the activation of guanylate cyclase, increasing intracellular cyclic GMP levels, which relaxes vascular smooth muscle cells.
Pharmacological Effects
-
Vasodilation and Blood Pressure Regulation
- IHN has been shown to effectively lower both systolic and diastolic blood pressure in hypertensive patients. A study involving 15 hypertensive patients demonstrated significant reductions in blood pressure following administration of IHN .
- The pharmacokinetics indicate that IHN can induce rapid onset vasodilation, making it a potential candidate for acute management of hypertension.
- Tolerance Development
Case Studies
- Hypertensive Patients Study : In a controlled study with 15 hypertensive patients, IHN was administered at varying doses. Results showed an average reduction in systolic blood pressure from 205 mmHg to 166 mmHg within two hours post-administration. This highlights IHN's efficacy as a rapid antihypertensive agent .
Table 1: Summary of Clinical Studies on this compound
Biological Significance
In addition to its antihypertensive effects, IHN may play roles in other biological processes:
- Endothelial Function : By enhancing NO availability, IHN contributes to improved endothelial function, which is vital for cardiovascular health.
- Potential Therapeutic Applications : Beyond hypertension, ongoing research is exploring the utility of IHN in conditions characterized by impaired blood flow and ischemia.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing inositol hexanitrate?
- Answer: this compound is synthesized via nitration of inositol using concentrated nitric acid and sulfuric acid, followed by purification via recrystallization. Characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm nitro (-NO₂) group absorption bands (∼1,550 cm⁻¹ and ∼1,350 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to verify the absence of hydroxyl protons post-nitration. X-ray diffraction (XRD) may also be used to analyze crystalline structure .
Q. What experimental protocols ensure stability and safe handling of this compound in laboratory settings?
- Answer: Due to its explosive nature in dry form, this compound must be stored in a hydrated state (≥10% water content) under controlled humidity. Stability studies should monitor decomposition rates using differential scanning calorimetry (DSC) to detect exothermic peaks indicative of thermal instability. Handling protocols require inert atmospheres (e.g., nitrogen gloveboxes) and grounding of equipment to prevent static discharge .
Q. How can researchers validate the purity of this compound batches for pharmacological studies?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard for quantifying residual inositol or partial nitration byproducts. Gas chromatography-mass spectrometry (GC-MS) may identify volatile impurities. Titration methods (e.g., ferrous sulfate) can quantify active nitrate content, with ≥98% purity required for reproducible in vivo studies .
Advanced Research Questions
Q. What molecular mechanisms underlie the enzymatic degradation of this compound in microbial systems?
- Answer: Enterobacter cloacae PB2’s pentaerythritol tetranitrate reductase (PETNR) catalyzes the reduction of this compound via NADPH-dependent denitration. Kinetic studies (e.g., measurements) reveal substrate specificity, with this compound exhibiting comparable reactivity to glycerol trinitrate (). Mutagenesis experiments identify active-site residues (e.g., Tyr186) critical for nitroester binding .
Q. How do genetic variants in inositol phosphate metabolism pathways influence cancer risk, and what implications exist for this compound research?
- Answer: Genome-wide association studies (GWAS) highlight germline variants in genes like PTEN and PIK3CA (involved in inositol phosphate signaling) that correlate with lung and gastrointestinal cancers. Pathway enrichment analysis (e.g., KEGG map00562) links dysregulated this compound metabolism to apoptotic signaling and cell proliferation. Researchers should integrate CRISPR-Cas9 knockout models to assess tumorigenic effects of nitrate derivatives .
Q. What experimental designs resolve contradictions in reported pharmacological effects of this compound?
- Answer: Discrepancies in vascular relaxation studies (e.g., dose-response variability) may stem from differences in animal models (e.g., murine vs. porcine endothelia) or nitrate tolerance protocols. Controlled crossover trials with standardized dosing (e.g., 0.1–1.0 mg/kg) and nitric oxide (NO) flux measurements (via chemiluminescence) are recommended. Meta-analyses of existing data should account for publication bias .
Q. What advanced techniques elucidate the role of this compound in lipid metabolism and phosphate signaling?
- Answer: Stable isotope tracing (-inositol) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies intracellular this compound metabolites. Phosphoproteomic profiling (e.g., SILAC) identifies downstream targets (e.g., IP₆ kinases) in lipid biosynthesis. Knockdown studies using siRNA in hepatocyte models further clarify regulatory nodes .
Methodological Considerations
- Data Contradiction Analysis: Use Bayesian statistics to weigh conflicting results (e.g., explosive vs. stable formulations) and prioritize variables like hydration state or catalytic impurities .
- Interdisciplinary Collaboration: Partner with microbiologists for enzyme kinetics and oncologists for cancer pathway validation, leveraging shared datasets from repositories like dbGaP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
